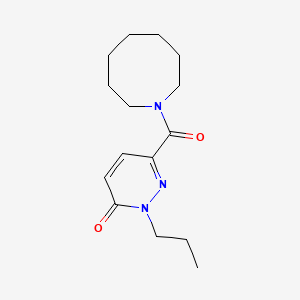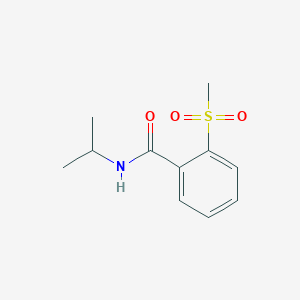
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone, also known as PPM, is a novel compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. PPM belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their diverse biological activities.
作用機序
The mechanism of action of (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to act as a competitive inhibitor of its target proteins. This compound has a high affinity for its target proteins, which allows it to bind to them with high specificity and selectivity. This binding leads to the inhibition of the target proteins' activity, which results in the desired biological effect.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, depending on the target protein and the biological system under investigation. In the dopamine system, this compound has been shown to reduce the release of dopamine, which can lead to a decrease in addictive behaviors. In cancer cells, this compound has been shown to induce apoptosis, which is a form of programmed cell death. In Zika virus-infected cells, this compound has been shown to inhibit viral replication, which can prevent the spread of the virus.
実験室実験の利点と制限
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has several advantages for lab experiments, including its high purity, good yields, and selectivity for its target proteins. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for other proteins. Therefore, caution should be taken when using this compound in lab experiments, and appropriate controls should be used to ensure the specificity of its effects.
将来の方向性
There are several future directions for the research on (4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone, including the development of more selective and potent derivatives, the investigation of its effects on other biological systems, and the exploration of its potential as a therapeutic agent. Additionally, the use of this compound in combination with other compounds may enhance its efficacy and reduce its potential toxicity. Overall, the research on this compound has shown promising results and has the potential to lead to the development of new pharmacological tools and therapeutic agents.
合成法
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone can be synthesized by a simple one-pot reaction of 2-bromo-4'-propyl-[1,1'-biphenyl]-2-carbonitrile and piperazine in the presence of a base and a palladium catalyst. This method yields this compound in high purity and good yields, making it a suitable candidate for large scale production.
科学的研究の応用
(4-Propylpiperazin-1-yl)-pyridin-2-ylmethanone has shown promising results in various scientific research areas such as neuroscience, cancer, and infectious diseases. In neuroscience, this compound has been used as a selective inhibitor of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders such as addiction and schizophrenia. This compound has also been shown to inhibit the growth of cancer cells by targeting the oncogenic protein c-Myc. In infectious diseases, this compound has been used as a potent inhibitor of the Zika virus, which is a major global health concern.
特性
IUPAC Name |
(4-propylpiperazin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-7-15-8-10-16(11-9-15)13(17)12-5-3-4-6-14-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEGUQPJAUZOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)








![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)


![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)
